molecular formula C11H10O3S B14165939 Naphthalen-1-ylmethanesulfonic acid CAS No. 132-78-5

Naphthalen-1-ylmethanesulfonic acid

Cat. No.: B14165939
CAS No.: 132-78-5
M. Wt: 222.26 g/mol
InChI Key: AKBIVIMPMQGECH-UHFFFAOYSA-N
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Description

Naphthalen-1-ylmethanesulfonic acid is an organic compound with the molecular formula C₁₁H₁₀O₃S. It is a derivative of naphthalene, where a methanesulfonic acid group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalen-1-ylmethanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of naphthalene with methanesulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced sulfonation techniques. These methods may include continuous flow reactors and the use of specific catalysts to enhance yield and purity. The process is optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Naphthalen-1-ylmethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfone derivatives, sulfonates, and various substituted naphthalene compounds .

Scientific Research Applications

Naphthalen-1-ylmethanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalen-1-ylmethanesulfonic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The compound’s sulfonic acid group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • Naphthalene-1-sulfonic acid
  • Naphthalene-2-sulfonic acid
  • Methanesulfonic acid

Comparison: Naphthalen-1-ylmethanesulfonic acid is unique due to the presence of both a naphthalene ring and a methanesulfonic acid group. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its counterparts. For instance, naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid lack the methanesulfonic acid group, which limits their reactivity in certain reactions .

Properties

CAS No.

132-78-5

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

naphthalen-1-ylmethanesulfonic acid

InChI

InChI=1S/C11H10O3S/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,12,13,14)

InChI Key

AKBIVIMPMQGECH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)O

Origin of Product

United States

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